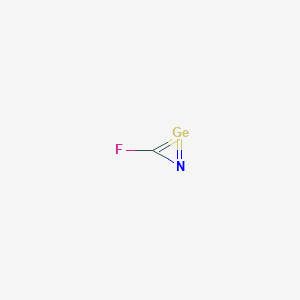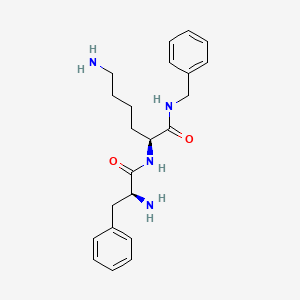![molecular formula C14H19BrO4 B12536595 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- CAS No. 672922-58-6](/img/structure/B12536595.png)
2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- is a chemical compound with the molecular formula C14H19BrO4 and a molecular weight of 331.206 g/mol . This compound is characterized by the presence of a pyran ring, a brominated phenyl group, and methoxymethoxy substituents, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- typically involves the following steps:
Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Pyran Ring Formation: The formation of the pyran ring is achieved through a cyclization reaction, often using acid or base catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3), thiourea.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: De-brominated compounds.
Substitution: Azides, thiols.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxymethoxy groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran, 2-[[3-chloro-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
- 2H-Pyran, 2-[[3-fluoro-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
- 2H-Pyran, 2-[[3-iodo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
Uniqueness
Compared to its analogs, 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The methoxymethoxy group also contributes to its solubility and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
672922-58-6 |
|---|---|
Molekularformel |
C14H19BrO4 |
Molekulargewicht |
331.20 g/mol |
IUPAC-Name |
2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]oxane |
InChI |
InChI=1S/C14H19BrO4/c1-16-10-19-13-6-5-11(8-12(13)15)9-18-14-4-2-3-7-17-14/h5-6,8,14H,2-4,7,9-10H2,1H3 |
InChI-Schlüssel |
NASCFBBPXZQIPN-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C=C1)COC2CCCCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




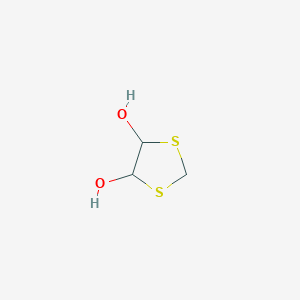
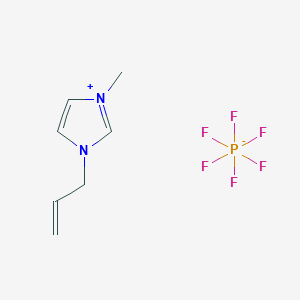
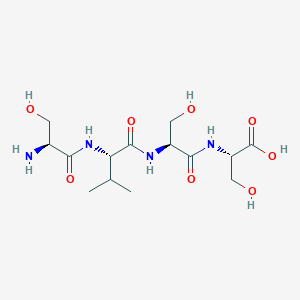
![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)

![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
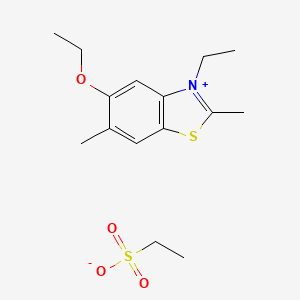
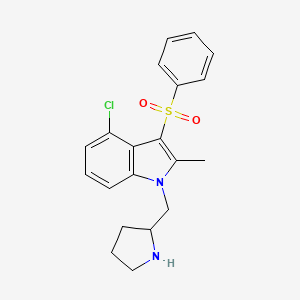
![2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B12536572.png)
